Phenethylmagnesium bromide

Catalog No.
S1901889
CAS No.
3277-89-2
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
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Phenethylmagnesium bromide

CAS Number

3277-89-2

Product Name

Phenethylmagnesium bromide

IUPAC Name

magnesium;ethylbenzene;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

DHZDXXLCWXHNOB-UHFFFAOYSA-M

SMILES

[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-]

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-]

Phenethylmagnesium bromide is an organomagnesium compound with the chemical formula C8_8H9_9BrMg. It is categorized as a Grignard reagent, which is known for its utility in organic synthesis. This compound features a phenethyl group (C6_6H5_5C2_2H5_5) bonded to a magnesium bromide moiety. Due to its reactivity, it plays a significant role in forming carbon-carbon bonds and is particularly valuable in the synthesis of complex organic molecules.

Phenethylmagnesium bromide is a flammable and reactive compound. Here are some key safety points:

  • Flammability: Solutions in organic solvents are flammable and can ignite readily [].
  • Air and Moisture Sensitivity: Reacts exothermically with air and moisture, releasing flammable hydrogen gas [].
  • Skin and Eye Irritant: Contact with skin or eyes can cause irritation and burns [].

Organic Synthesis

PhMgBr is a versatile reagent in organic synthesis, particularly for the creation of aromatic alcohols. It reacts with carbonyl compounds, such as aldehydes and ketones, to form secondary alcohols. This reaction proceeds through nucleophilic addition to the carbonyl carbon, followed by protonation. The presence of the aromatic group (phenethyl) in PhMgBr allows for selective targeting of aromatic aldehydes and ketones over their aliphatic counterparts.

Asymmetric Synthesis

PhMgBr can be employed in asymmetric synthesis, a technique for creating enantiopure molecules. This is achieved by using it in conjunction with chiral ligands or Lewis acids. The chiral environment provided by the ligand or Lewis acid directs the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the desired product.

Organometallic Chemistry

PhMgBr serves as a precursor for further derivatization in organometallic chemistry. It can be reacted with various transition metal halides to generate new organometallic complexes. These complexes often act as catalysts for various organic transformations, owing to their unique reactivity and ability to activate small molecules.

Material Science Research

PhMgBr finds applications in material science research, particularly in the synthesis of precursors for metal organic frameworks (MOFs). MOFs are a class of porous materials with well-defined structures. Grignard reagents, including PhMgBr, can be used to introduce organic linkers into the MOF structure, influencing their porosity, surface area, and functionality.

Typical of Grignard reagents:

  • Nucleophilic Addition: It acts as a nucleophile, attacking electrophiles such as carbonyl compounds. For example, it can react with aldehydes and ketones to form alcohols.
  • Formation of Alkyl Halides: When reacted with halogens, it can generate alkyl halides. For instance, it reacts with chlorine to produce 2-phenethylchloride .
  • Coupling Reactions: It can undergo homo-coupling reactions, forming biphenyl derivatives when treated under specific conditions .

Phenethylmagnesium bromide is synthesized through the reaction of phenethyl bromide with magnesium metal in an anhydrous solvent, typically tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

C6H5C2H5Br+MgC6H5C2H5MgBr\text{C}_6\text{H}_5\text{C}_2\text{H}_5\text{Br}+\text{Mg}\rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5\text{MgBr}

This reaction requires careful control of moisture and air exposure to prevent degradation or side reactions.

Phenethylmagnesium bromide finds applications primarily in organic synthesis:

  • Synthesis of Alcohols: It is widely used for converting carbonyl compounds into alcohols.
  • Pharmaceutical Preparations: It serves as a precursor for various pharmaceutical compounds due to its ability to form new carbon-carbon bonds.
  • Material Science: It can be utilized in polymerization reactions and the development of new materials .

Interaction studies involving phenethylmagnesium bromide mainly focus on its reactivity with various electrophiles rather than biological interactions. Its ability to form stable complexes with carbonyl groups makes it an essential reagent in synthetic organic chemistry. Further research into its interactions could yield insights into optimizing its use in complex syntheses.

Phenethylmagnesium bromide shares similarities with other Grignard reagents but has unique properties due to its specific structure. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Phenylmagnesium bromideC6_6H5_5BrMgCommonly used for aromatic substitutions
Ethylmagnesium bromideC2_2H5_5BrMgMore reactive towards carbonyls than phenethyl
Benzylmagnesium chlorideC7_7H7_7ClMgInvolved in Friedel-Crafts reactions
Allylmagnesium bromideC3_3H5_5BrMgUsed for allylation reactions

Uniqueness: Phenethylmagnesium bromide's distinctiveness lies in its ability to participate in both nucleophilic addition and coupling reactions effectively while maintaining stability under controlled conditions. Its aromatic structure allows for diverse synthetic pathways that are not as readily accessible with simpler alkyl Grignard reagents.

Laboratory-Scale Preparation Techniques

Phenethylmagnesium bromide represents a critical organometallic reagent belonging to the Grignard family, with the molecular formula C₈H₉BrMg and a molecular weight of 209.37 g/mol [1] [2] [3]. The compound is typically prepared through the reaction of 2-phenylethyl bromide with activated magnesium metal in anhydrous ethereal solvents under strictly inert conditions [4] [3].

The fundamental reaction proceeds according to the following stoichiometry:

C₆H₅CH₂CH₂Br + Mg → C₆H₅CH₂CH₂MgBr

Magnesium Activation Protocols

The successful formation of phenethylmagnesium bromide depends critically on the activation of magnesium metal to overcome the passivating oxide layer that naturally forms on the metal surface [6] [7]. Multiple activation protocols have been developed and refined for laboratory-scale synthesis, each offering distinct advantages and limitations.

Iodine crystal activation represents the most commonly employed method for magnesium activation [6] [8]. This protocol involves adding 5-10 mol% of iodine crystals relative to the organic halide to the reaction mixture containing magnesium turnings [8] [9]. The activation mechanism proceeds through the formation of magnesium iodide at the metal surface, which effectively removes the oxide layer and exposes reactive magnesium sites [8]. The process typically requires heating at 25-60°C for 0.5-2 hours, with successful activation indicated by the disappearance of the characteristic purple iodine color [9].

Alternative activation methods include dibromoethane treatment, which utilizes 5-12 mol% of 1,2-dibromoethane at temperatures of 20-35°C for 1-3 hours [10] [9]. This approach offers enhanced safety compared to iodine activation, as it avoids the handling of solid iodine crystals and their associated vapor hazards [10]. The mechanism involves the formation of ethylene gas and magnesium bromide, creating fresh magnesium surfaces for subsequent reaction [9].

Mechanical activation through crushing or grinding of magnesium turnings provides an immediate activation method that requires no additional chemical reagents [9]. This physical treatment exposes fresh metal surfaces by breaking through the oxide layer, though the effect may be temporary if not immediately utilized [9].

Advanced activation protocols include the use of diisobutylaluminum hydride (DIBAH) as an activating agent [10]. This method employs 5-12 mol% DIBAH added to magnesium metal in boiling ether prior to organic halide addition [10]. The hydride reagent effectively reduces surface oxides and provides reliable initiation at temperatures below 20°C, offering superior control over reaction initiation compared to traditional methods [10].

The Knochel group has developed a highly effective dual activation system using ethylene bromide combined with chlorotrimethylsilane, each employed at 5 mol% relative to the halide substrate [9]. This combination produces magnesium reactivity approaching that of Rieke magnesium while maintaining practical handling characteristics [9].

Rieke magnesium preparation through lithium-naphthalene reduction of magnesium chloride offers the highest reactivity but requires specialized handling procedures [7] [9]. The reduction process utilizes lithium metal with naphthalene as an electron carrier, requiring 6-12 hours at room temperature for complete reduction [9]. While this method produces the most reactive magnesium, it necessitates additional purification steps if naphthalene interferes with subsequent reactions [9].

Solvent Systems: Ether vs. Tetrahydrofuran

The choice of solvent system fundamentally influences the formation kinetics, stability, and reactivity of phenethylmagnesium bromide [4] [11] [12]. Coordinating solvents are absolutely required for Grignard reagent formation and stability, as they solvate the magnesium center and stabilize the organometallic bond [4] [6].

Diethyl ether represents the traditional solvent for Grignard reagent preparation and offers several advantages including moderate boiling point (34.6°C), good stability, and established handling procedures [4] [12]. In diethyl ether, phenethylmagnesium bromide exists in equilibrium with various solvated species, primarily as the dietherate complex C₆H₅CH₂CH₂MgBr·2Et₂O [4] [12]. The ether coordination provides tetrahedral geometry around the magnesium center, with Mg-O distances typically ranging from 201-206 pm [4].

Tetrahydrofuran (THF) has emerged as the preferred solvent for many Grignard applications due to its superior coordinating ability and enhanced reaction rates [4] [5] [11] [13]. The stronger Lewis basicity of THF compared to diethyl ether results in more effective solvation of the magnesium center, leading to 5-10 fold increases in reaction rates for many transformations [11] [13]. In THF, phenethylmagnesium bromide typically exists as the bis-THF complex, with the higher boiling point (66°C) allowing for elevated reaction temperatures when required [5] [13].

Kinetic studies have demonstrated that Grignard reactions in THF proceed significantly faster than those in diethyl ether, attributed to the enhanced nucleophilicity of the organomagnesium species in the more strongly coordinating solvent [13]. The reaction of phenylmagnesium halides with various electrophiles shows rate enhancements of 5-20 fold in THF compared to diethyl ether, with similar effects expected for phenethylmagnesium bromide [13].

Mixed solvent systems, particularly toluene-ether mixtures, have been investigated for specialized applications [14] [11]. These systems offer reduced solvent polarity while maintaining sufficient coordination for reagent stability [11]. In toluene containing sub-stoichiometric amounts of coordinating solvent, partially solvated Grignard species can be generated, which may exhibit altered reactivity profiles compared to fully solvated reagents [11].

Emerging green solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether have been evaluated as sustainable alternatives to traditional ethereal solvents [15] [16]. 2-MeTHF, derived from renewable biomass sources, demonstrates coordination properties similar to THF while offering improved environmental profiles [15]. Reaction rates in 2-MeTHF typically fall between those observed in diethyl ether and THF, making it an attractive compromise for environmentally conscious synthesis [16].

Reaction Kinetics and Yield Optimization

The formation of phenethylmagnesium bromide follows heterogeneous kinetics, with the reaction rate proportional to both the halide concentration and the available magnesium surface area [14]. The general rate expression for Grignard formation is described by:

v = kS_Mg[RX]

where k is the rate constant, S_Mg represents the magnesium surface area, and [RX] is the organic halide concentration [14].

Kinetic studies have revealed that phenethylmagnesium bromide formation exhibits first-order dependence on the organic halide concentration and pseudo-zero-order dependence on magnesium when sufficient excess metal is employed [14]. However, the heterogeneous nature of the reaction introduces complexities related to surface area changes and mass transfer limitations [14].

The reaction typically exhibits an induction period during which the passivating magnesium oxide layer is removed and fresh metal surfaces are exposed [6] [14]. Following successful initiation, the reaction can become highly exothermic, requiring careful temperature control to prevent runaway conditions [6] [17]. The exothermic nature of the reaction (ΔH ≈ -15 to -25 kcal/mol) necessitates efficient heat removal to maintain optimal reaction conditions [17].

Yield optimization strategies focus on maximizing conversion while minimizing side reactions, particularly Wurtz coupling between organic halides [14]. Typical yields for phenethylmagnesium bromide synthesis range from 75-95%, with careful attention to reaction conditions enabling achievement of yields exceeding 90% [14] [18].

Temperature control represents a critical parameter in yield optimization [14] [18]. Optimal formation temperatures typically range from 0-35°C, with higher temperatures accelerating formation but potentially increasing side reaction rates [14]. The use of external cooling and controlled addition rates helps maintain temperature within the optimal range [18].

Concentration effects also influence yield and reaction efficiency [14]. Higher concentrations of organic halide generally increase formation rates but may also increase the tendency for side reactions [14]. Optimal concentrations typically range from 0.5-1.5 M in the chosen solvent system [14].

Industrial Manufacturing Processes

The industrial production of phenethylmagnesium bromide presents unique challenges related to scale-up, safety, and process control [19] [17] [20]. Traditional batch processes face significant limitations when scaled to industrial volumes, driving the development of continuous flow technologies and advanced process control strategies [19] [17].

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a transformative approach for industrial Grignard reagent production, offering superior safety profiles, enhanced heat transfer, and improved process control compared to traditional batch methods [21] [19] [22]. These systems operate by continuously feeding reactants through packed magnesium beds or stirred reactor cascades, enabling precise control over reaction conditions and residence times [19] [22].

The fundamental design of continuous flow Grignard reactors typically involves a double-walled cylindrical vessel packed with activated magnesium shavings or powder [22]. The organic halide solution is pumped upward through the magnesium bed, while continuous oil cooling through the double walls provides efficient heat removal [22]. This configuration enables processing rates of 20 L/h or higher while maintaining temperature control within ±2°C [22] [23].

Recent developments in continuous flow technology have demonstrated the ability to achieve 96-98% conversion of organic halides to Grignard reagents, representing significant improvements over typical batch conversions of 85-90% [18] [19]. These enhanced conversions result from optimized residence times, improved mass transfer, and reduced side reaction pathways [18] [19].

Process analytical technology (PAT) integration has become essential for continuous flow operations, enabling real-time monitoring and control of critical process parameters [18] [19]. In-line infrared spectroscopy and nuclear magnetic resonance spectroscopy provide continuous monitoring of reagent formation and composition [18]. Advanced chemometric models combined with mechanistic understanding enable predictive control systems that can operate autonomously for extended periods [18].

Multi-day continuous operations have been successfully demonstrated, with one reported system operating for 48 hours while producing 1.5 kg/day of Grignard product [18]. These extended runs validate the robustness and reliability of continuous flow approaches for industrial implementation [18].

The modular nature of continuous flow systems enables flexible scale-up through parallel reactor operation or increased throughput per unit [19] [24]. This scalability addresses a critical limitation of batch reactors, which face practical size constraints due to safety and heat transfer considerations [19] [17].

Continuous flow systems also enable telescoped operations, where Grignard formation can be directly coupled with subsequent reactions in downstream reactors [19] [23]. This approach eliminates the need for intermediate isolation and storage, reducing handling hazards and improving overall process efficiency [19] [23].

Scalability Challenges and Solutions

The scale-up of phenethylmagnesium bromide production from laboratory to industrial scale presents numerous technical and safety challenges that must be systematically addressed [19] [17] [20]. Traditional batch scaling approaches encounter fundamental limitations related to heat transfer, mixing efficiency, and safety containment [17] [20].

Heat management represents the most critical scalability challenge due to the highly exothermic nature of Grignard formation [19] [17]. As reactor volumes increase, the surface area to volume ratio decreases, reducing heat transfer efficiency and increasing the risk of thermal runaway [17]. Industrial batch reactors are typically limited to 1-50 L volumes to maintain adequate heat removal capabilities [17] [25].

The implementation of continuous flow technology addresses heat transfer limitations through enhanced surface area contact and distributed heat generation [19] [22]. Flow reactors operate with limited reactive volumes (typically in the order of liters), eliminating the safety concerns associated with large-scale batch production [24]. The continuous heat removal through double-walled reactor designs enables effective temperature control even at high throughput rates [22].

Magnesium handling and activation present additional scalability challenges [17] [20]. Large-scale activation procedures must ensure uniform activation throughout the metal bed while maintaining inert atmospheric conditions [17]. Automated activation systems using continuous nitrogen purging and controlled heating have been developed to address these requirements [17].

Quality control and product consistency become increasingly important at industrial scales [20]. Continuous monitoring systems using PAT tools enable real-time quality assessment and process correction [18] [19]. Statistical process control methodologies help maintain product specifications within required tolerances [20].

Economic considerations drive the development of cost-effective scale-up solutions [20] [26]. Continuous flow processes can achieve capital expenditure reductions of approximately 50% compared to equivalent batch facilities [26]. Operating costs are reduced by 20-50% through improved yields, reduced labor requirements, and decreased analytical testing needs [26].

Supply chain integration becomes critical for industrial operations [27] [20]. Reliable raw material sourcing, inventory management, and just-in-time delivery systems help minimize storage requirements for moisture-sensitive reagents [20]. WeylChem and other major suppliers have developed industrial-scale production capabilities to meet growing market demands [27].

Environmental and safety considerations require comprehensive risk assessment and mitigation strategies [17] [28]. Continuous flow systems inherently reduce safety risks through smaller reactive volumes and enhanced process control [17]. Environmental benefits include reduced solvent consumption and waste generation compared to traditional batch processes [28] [26].

Regulatory compliance for industrial Grignard production requires adherence to stringent safety and environmental standards [29] [20]. Process validation, documentation, and quality assurance systems must meet pharmaceutical and chemical industry requirements [20]. The development of standardized operating procedures and safety protocols enables consistent industrial implementation [20].

The market for Grignard reagents, including phenethylmagnesium bromide, is projected to grow from $5.07 billion in 2025 to $6.67 billion by 2030, representing a compound annual growth rate of 5.6% [20]. This growth drives continued investment in scalable production technologies and process optimization strategies [20].

Future developments in industrial production will focus on further automation, improved process control, and enhanced sustainability [20] [28]. The integration of artificial intelligence and machine learning technologies promises to enable predictive maintenance and autonomous operation of continuous production systems [20].

The following tables summarize key technical data for phenethylmagnesium bromide synthesis and production:

Table 1: Molecular and Physical Properties of Phenethylmagnesium Bromide

PropertyValueReference
Molecular FormulaC₈H₉BrMg [1] [2] [3]
Molecular Weight (g/mol)209.37 [1] [2] [3]
CAS Registry Number3277-89-2 [3]
AppearanceColorless to light yellow solution [3]
Density (g/mL at 25°C)0.954 (in THF) [5]
Melting Point (°C)Not applicable (solution) [5]
Boiling Point (°C)65 (THF solvent) [5]
SolubilityMiscible with THF, ether [4] [5]

Table 2: Magnesium Activation Methods and Conditions

Activation MethodTypical AmountTemperature (°C)Reaction TimeReference
Iodine crystals5-10 mol%25-600.5-2 hours [6] [8] [9]
Dibromoethane5-12 mol%20-351-3 hours [10] [9]
Mechanical crushingPhysical treatmentRoom temperatureImmediate [9]
Diisobutylaluminum hydride (DIBAH)5-12 mol%≤201-2 hours [10]
Ethylene bromide + Chlorotrimethylsilane5 mol% eachRoom temperature2-4 hours [9]
Rieke magnesium (Li/naphthalene reduction)StoichiometricRoom temperature6-12 hours [7] [9]

Table 3: Solvent System Comparison for Phenethylmagnesium Bromide

SolventBoiling Point (°C)Coordination StrengthReaction RateStabilityReference
Diethyl ether34.6ModerateBaselineGood [4] [11] [12]
Tetrahydrofuran (THF)66Strong5-10x fasterExcellent [4] [5] [11] [13]
2-Methyltetrahydrofuran80Strong3-5x fasterGood [15] [16]
Toluene + ether (1:1)VariableWeak/Moderate0.5-2x fasterModerate [14] [11]
Cyclopentyl methyl ether106Moderate2-4x fasterGood [15]

Table 4: Industrial Production Parameters and Challenges

Parameter/ChallengeValue/DescriptionImpact/SolutionReference
Batch reactor size limitations1-50 L typical maximumSafety hazards, runaway reactions [19] [17] [25]
Continuous flow reactor capacity20 L/h to 1 kg/h demonstratedEnhanced heat transfer, safety [21] [18] [19]
Temperature control requirements±2°C precision requiredProcess analytical technology (PAT) [18] [19] [23]
Moisture sensitivity<50 ppm water contentInert atmosphere, dry solvents [6] [17] [28]
Oxygen sensitivity<10 ppm oxygen contentNitrogen/argon blanketing [6] [17]
Heat generation (exothermic)15-25 kcal/molContinuous cooling, flow control [19] [23] [17]
Yield optimization range85-98% achievableProcess optimization, monitoring [18] [19]
Residence time (continuous)5-30 minutesReduced side reactions [19] [22] [23]
Scale-up factor limitations10-100x from lab scaleModular reactor design [18] [19] [20]

Dates

Modify: 2023-08-16

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